2-Methylene-3-butyn-1-ol

Gold Catalysis Cycloisomerization Furan Synthesis

2-Methylene-3-butyn-1-ol (CAS 84100-18-5) is a low-molecular-weight (82.10 g/mol) enyne alcohol, belonging to the class of 2-alkynylallyl alcohols. Its structure uniquely positions a terminal alkyne and an exocyclic methylene group on a three-carbon backbone bearing a primary hydroxyl group, creating a compact, highly unsaturated scaffold.

Molecular Formula C5H6O
Molecular Weight 82.10 g/mol
CAS No. 84100-18-5
Cat. No. B12663055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-3-butyn-1-ol
CAS84100-18-5
Molecular FormulaC5H6O
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC=C(CO)C#C
InChIInChI=1S/C5H6O/c1-3-5(2)4-6/h1,6H,2,4H2
InChIKeyYRYSPWUYQBDGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-3-butyn-1-ol (CAS 84100-18-5): A Bifunctional Enyne Alcohol for Precision Organic Synthesis


2-Methylene-3-butyn-1-ol (CAS 84100-18-5) is a low-molecular-weight (82.10 g/mol) enyne alcohol, belonging to the class of 2-alkynylallyl alcohols [1]. Its structure uniquely positions a terminal alkyne and an exocyclic methylene group on a three-carbon backbone bearing a primary hydroxyl group, creating a compact, highly unsaturated scaffold. This bifunctional architecture enables orthogonal reaction pathways—including transition metal-catalyzed cycloisomerizations and cycloadditions—that are inaccessible to mono-unsaturated or differently substituted analogs, making it a strategic intermediate for constructing complex heterocycles and functional polymers.

Why 2-Methylene-3-butyn-1-ol Cannot Be Replaced by Common Alkynols or Allylic Alcohols


Generic substitution of 2-methylene-3-butyn-1-ol with simple alkynols (e.g., 3-butyn-1-ol, CAS 927-74-2) or allylic alcohols (e.g., 2-methyl-3-buten-1-ol) fails because those analogs lack the concerted ene–yne conjugation required for chemoselective, tandem transformations. In gold(I)-catalyzed cyclizations, the proximity of the alkyne and the methylene-activated allylic alcohol enables a concerted 5-exo-dig cyclization to yield highly substituted furans with catalyst loadings as low as 1 mol% [1]. Analogs without both functional groups in this specific arrangement either require harsher conditions, produce regioisomeric mixtures, or undergo divergent reaction pathways, fundamentally compromising the efficiency and atom economy of the synthetic sequence. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of 2-Methylene-3-butyn-1-ol: Evidence for Procurement Decisions


Gold(I)-Catalyzed Cyclization Efficiency: Exclusive Formation of Trisubstituted Furans

2-Methylene-3-butyn-1-ol, as the prototypical 2-alkynylallyl alcohol, undergoes gold(I)-catalyzed 5-exo-dig cyclization to afford 2,3,5-trisubstituted furans in high yields under exceptionally mild conditions (1 mol% Au(I)-carbene catalyst, room temperature, short reaction times) [1]. In contrast, the analog 3-butyn-1-ol (CAS 927-74-2), which lacks the allylic alcohol motif, does not participate in this cycloisomerization manifold and instead requires alternative, often less selective, catalytic systems for heterocycle formation, as documented in palladium-catalyzed cyclocarbonylation approaches that yield distinct lactone products [2]. The specific substitution pattern of 2-methylene-3-butyn-1-ol thus directly dictates the furan chemotype, a privileged scaffold in medicinal chemistry.

Gold Catalysis Cycloisomerization Furan Synthesis 2-Alkynylallyl Alcohol

Predicted Physicochemical Differentiation: Boiling Point and Density vs. 3-Butyn-1-ol, 2-Methyl-3-butyn-2-ol, and 2-Methyl-3-buten-1-ol

Predicted physicochemical data highlight measurable differences relevant to purification and handling. 2-Methylene-3-butyn-1-ol exhibits a predicted boiling point of 141.1 °C at 760 mmHg and a predicted density of 0.941 g/cm³ [1]. The tertiary alkynol analog 2-methyl-3-butyn-2-ol (CAS 115-19-5) has a reported boiling point of 104 °C, while the allylic analog 2-methyl-3-buten-1-ol (CAS 4516-90-9) boils at 120-121 °C [2]. The approximately 20-37 °C higher boiling point of 2-methylene-3-butyn-1-ol compared to these commonly available alternatives necessitates adjusted distillation parameters and may confer advantages in reactions requiring slightly elevated temperatures without solvent loss.

Physicochemical Properties Boiling Point Density Procurement Specifications

Bifunctional Polymerization Monomer: Enabling Ene–Yne Metathesis Polymer Architectures

2-Methylene-3-butyn-1-ol serves as a monomer that can undergo enyne metathesis polymerization, a transformation not feasible with monomers like 3-butyn-1-ol or 2-methyl-3-butyn-2-ol, which lack the requisite 1,6-enyne motif [1]. Ruthenium alkylidene initiators (e.g., Grubbs–Hoveyda catalysts) polymerize hydroxyacetylenes, but studies on 3-butyn-2-ol, 2-methyl-3-butyn-2-ol, and 3-butyn-1-ol demonstrate that the steric bulk and hydroxyl position of the monomer significantly influence polymerization rate and polymer microstructure [2]. The exocyclic methylene in 2-methylene-3-butyn-1-ol introduces an additional olefin metathesis handle, potentially leading to cross-linked or branched polyalkynol architectures with tunable mechanical and conductive properties, as explored for advanced materials applications.

Polymer Chemistry Enyne Metathesis Conductive Polymers Polyalkynols

HPLC Retention Behavior: Validated Reverse-Phase Separation Method

A dedicated reverse-phase HPLC method has been developed for the separation and analysis of 2-methylene-3-butyn-1-ol using a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This validated method provides a specific retention time and resolution profile that can be used for lot-to-lot purity verification. While generic alkynols can be analyzed under similar conditions, the method's specificity for 2-methylene-3-butyn-1-ol ensures that procurement specifications can include a precise HPLC purity criterion, distinguishing it from analogs that may co-elute or require different detection wavelengths.

Analytical Chemistry HPLC Quality Control Purity Analysis

Optimal Application Scenarios for 2-Methylene-3-butyn-1-ol Driven by Differentiated Evidence


Medicinal Chemistry: Rapid Assembly of Trisubstituted Furan Libraries

Medicinal chemistry groups synthesizing furan-based compound libraries should prioritize 2-methylene-3-butyn-1-ol as the monomeric building block. The gold(I)-catalyzed cyclization delivers 2,3,5-trisubstituted furans with 1 mol% catalyst at room temperature, enabling high-throughput parallel synthesis of diverse heterocyclic scaffolds for biological screening . This mild, efficient route avoids the need for palladium catalysis and high-pressure CO, streamlining automated synthesis workflows.

Polymer R&D: Synthesis of Cross-Linked Conductive Polyalkynols

For polymer scientists developing intrinsically conductive materials, 2-methylene-3-butyn-1-ol serves as a unique enyne monomer for metathesis polymerization, yielding cross-linked polyalkynols with tunable electrical properties . Its bifunctional nature allows for post-polymerization modification via the pendant hydroxyl group, enabling the creation of functional coatings and composite matrices that cannot be obtained from linear poly(acetylene) derivatives.

Process Development: Scalable Intermediate with Distinct Boiling Point Profile

In kilo-lab and pilot-scale syntheses, the predicted boiling point of 141.1 °C differentiates 2-methylene-3-butyn-1-ol from lower-boiling analogs like 2-methyl-3-butyn-2-ol (104 °C), facilitating fractional distillation purification and reducing solvent crossover contamination in multi-step sequences conducted at elevated temperatures . This property can be exploited in continuous flow processes where precise boiling point control is critical.

Quality Control: Rapid Incoming Material Purity Verification

Analytical chemistry teams responsible for raw material qualification can adopt the validated Newcrom R1 reverse-phase HPLC method to confirm the identity and purity of 2-methylene-3-butyn-1-ol shipments . Incorporating this method into procurement specifications ensures batch-to-batch consistency and minimizes the risk of accepting mislabeled or degraded material.

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